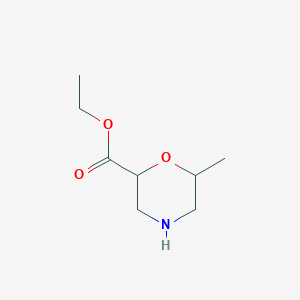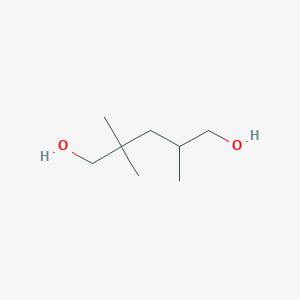
2,2,4-Trimethylpentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylpentane-1,5-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,5-diol can be synthesized through the reaction of isobutyryl chloride with ethyl isobutyrate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The exact methods can vary, but they generally involve the use of advanced chemical reactors and purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2,4-Trimethylpentane-1,5-diol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl groups play a crucial role in the reactivity of the compound. These groups can participate in hydrogen bonding, nucleophilic substitution, and other chemical processes. The molecular targets and pathways involved vary depending on the specific reaction or application.
Vergleich Mit ähnlichen Verbindungen
- 2,2,4-Trimethylpentane (Isooctane)
- 2,2,4-Trimethyl-1,3-pentanediol
- 2,2,4-Trimethylpentane-1,3-diol
Comparison: 2,2,4-Trimethylpentane-1,5-diol is unique due to its specific structure and the presence of two hydroxyl groups at the 1 and 5 positions. This distinguishes it from other similar compounds, such as 2,2,4-Trimethylpentane, which lacks hydroxyl groups, and 2,2,4-Trimethyl-1,3-pentanediol, which has hydroxyl groups at different positions .
Eigenschaften
Molekularformel |
C8H18O2 |
|---|---|
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2,2,4-trimethylpentane-1,5-diol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)4-8(2,3)6-10/h7,9-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
LHOBKFFUEUQRQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


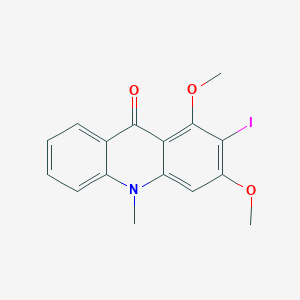
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
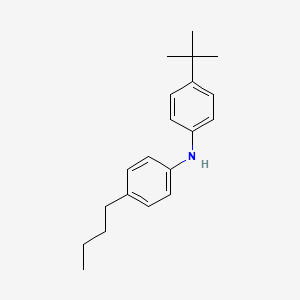
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
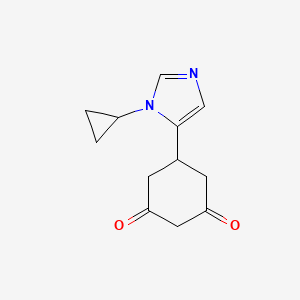
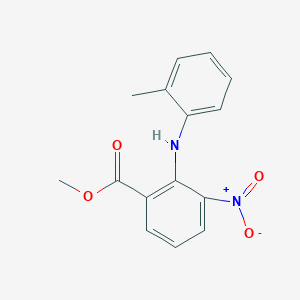
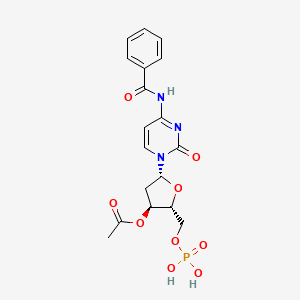
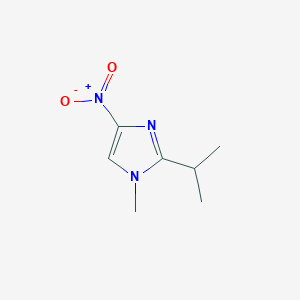
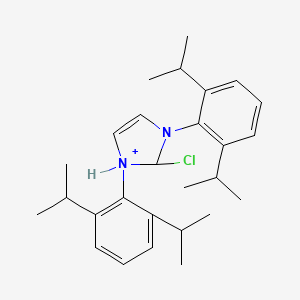

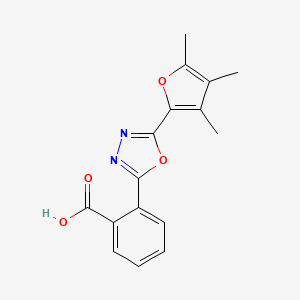
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
